8-Bromo-2,4-dichloro-5-methoxyquinoline
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Overview
Description
8-Bromo-2,4-dichloro-5-methoxyquinoline is a quinoline derivative with the molecular formula C10H6BrCl2NO. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to the quinoline ring. It has a molecular weight of approximately 306.971 Da . Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 8-Bromo-2,4-dichloro-5-methoxyquinoline typically involves the cyclization of 2-bromo-5-methoxyaniline with malonic acid, using phosphorus oxychloride (POCl3) as both catalyst and solvent . This method allows for the formation of the quinoline ring with the desired substituents in place. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
8-Bromo-2,4-dichloro-5-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines. Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Scientific Research Applications
8-Bromo-2,4-dichloro-5-methoxyquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including potential anticancer agents.
Biological Studies: The compound is studied for its potential as an inhibitor of enzymes such as Enhancer of Zeste Homologue 2 (EZH2), which is implicated in cancer progression.
Chemical Research: It serves as a model compound for studying the reactivity and properties of quinoline derivatives.
Mechanism of Action
The mechanism of action of 8-Bromo-2,4-dichloro-5-methoxyquinoline involves its interaction with specific molecular targets. For instance, as an EZH2 inhibitor, it binds to the enzyme’s active site, preventing the methylation of histone proteins and thereby affecting gene expression . This inhibition can lead to the reactivation of tumor suppressor genes and suppression of cancer cell growth.
Comparison with Similar Compounds
8-Bromo-2,4-dichloro-5-methoxyquinoline can be compared with other quinoline derivatives such as:
8-Bromo-2,4-dichloroquinoline: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
4-Bromo-8-methoxyquinoline:
Properties
Molecular Formula |
C10H6BrCl2NO |
---|---|
Molecular Weight |
306.97 g/mol |
IUPAC Name |
8-bromo-2,4-dichloro-5-methoxyquinoline |
InChI |
InChI=1S/C10H6BrCl2NO/c1-15-7-3-2-5(11)10-9(7)6(12)4-8(13)14-10/h2-4H,1H3 |
InChI Key |
AHPSELFXGQMSHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=NC2=C(C=C1)Br)Cl)Cl |
Origin of Product |
United States |
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